molecular formula C16H30O6P2 B10773264 (2E, 6E)-farnesylbisphosphonate

(2E, 6E)-farnesylbisphosphonate

Cat. No.: B10773264
M. Wt: 380.35 g/mol
InChI Key: QBAOBDKNTDWTHR-YFVJMOTDSA-N
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Description

(2E, 6E)-Farnesylbisphosphonate is a sophisticated isoprenoid bisphosphonate analog engineered to potently and selectively inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. Its core research value lies in its dual-action mechanism: it disrupts the biosynthesis of isoprenoid lipids (FPP and GGPP) essential for the prenylation and thus the proper function of small GTPase signaling proteins (e.g., Ras, Rho, Rac), while its bisphosphonate backbone confers high affinity for bone mineral hydroxyapatite. This targeted action makes it an invaluable tool for investigating osteoclast-mediated bone resorption in models of osteoporosis, bone metastasis, and multiple myeloma. Furthermore, by impeding critical protein prenylation, it induces apoptosis in certain cancer cell lines, positioning it as a compelling candidate for exploratory oncology research, particularly for malignancies sensitive to metabolic pathway disruption. Its (2E, 6E) stereochemistry mimics the natural trans-conformation of farnesyl pyrophosphate, enhancing its binding affinity and specificity for FPPS compared to other isomers. Researchers utilize this compound to dissect the role of protein prenylation in cell proliferation, survival, and cytoskeletal dynamics, as well as to develop novel therapeutic strategies for bone-related and hyperproliferative diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30O6P2

Molecular Weight

380.35 g/mol

IUPAC Name

[(3E,7E)-4,8,12-trimethyl-1-phosphonotrideca-3,7,11-trienyl]phosphonic acid

InChI

InChI=1S/C16H30O6P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(23(17,18)19)24(20,21)22/h7,9,11,16H,5-6,8,10,12H2,1-4H3,(H2,17,18,19)(H2,20,21,22)/b14-9+,15-11+

InChI Key

QBAOBDKNTDWTHR-YFVJMOTDSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC(P(=O)(O)O)P(=O)(O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC(P(=O)(O)O)P(=O)(O)O)C)C)C

Origin of Product

United States

Synthetic Methodologies for 2e, 6e Farnesylbisphosphonate and Analogues

Stereoselective Synthesis of Farnesyl Isoprenoid Chains

The farnesyl backbone is a 15-carbon isoprenoid chain characterized by three double bonds. In the biologically active FPP, the double bonds at the C2 and C6 positions adopt an E (trans) configuration. nih.gov Replicating this stereochemistry is a primary challenge in the total synthesis of (2E, 6E)-farnesylbisphosphonate.

Synthetic strategies often begin with smaller, stereochemically defined building blocks that are sequentially coupled to construct the full farnesyl chain. A key enzyme in the natural biosynthesis of FPP, farnesyl pyrophosphate synthase (FPPS), catalyzes the head-to-tail condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP). nih.govresearchgate.net Chemical syntheses must employ stereoselective olefination reactions to achieve the desired E,E geometry, as the spatial arrangement of the chain is critical for its interaction with biological targets. nih.gov For instance, Gibbs and co-workers have developed stereoselective methods for synthesizing isoprenoid analogues, highlighting the importance of reaction conditions, such as solvent choice, in controlling the stereochemical outcome of key steps. rsc.org

Bisphosphonate Moiety Incorporation Techniques

Bisphosphonates are characterized by a P-C-P scaffold. The incorporation of this functional group onto the farnesyl chain is typically accomplished near the end of the synthetic sequence. Several general methodologies for preparing bisphosphonates have been established. rsc.orgresearchgate.net

Preparation of Olefin Stereoisomers and Structural Analogues

To probe the structural requirements of target enzymes, chemists synthesize a variety of isomers and analogues of the parent compound.

The synthesis of the (2E, 6Z) isomer, where the second double bond has the Z (cis) or neryl configuration, requires distinct stereocontrol elements compared to the all-E isomer. A significant challenge in synthesizing specific allylic isomers is the potential for rsc.orgrsc.org-sigmatropic rearrangement of allylic intermediates, such as azides, which can lead to a mixture of E and Z isomers that are difficult to separate. nih.gov To circumvent this, strategies have been developed to "protect" the olefin stereochemistry during key transformations. For example, a regiospecific epoxidation of the double bond can be performed, allowing subsequent chemical modifications to occur without isomerization. nih.govnih.gov Following these steps, the olefin can be regenerated with controlled stereochemistry, yielding the desired isomer.

Geranyl (C10, E-isomer) and neryl (C10, Z-isomer) bisphosphonates are shorter-chain analogues of farnesylbisphosphonate. The stereoselective synthesis of these compounds as single olefin isomers has been accomplished. nih.govnih.gov A successful strategy involves the epoxidation of the C-2 olefin in geraniol (B1671447) or nerol, protecting its geometry. nih.gov The terminal alcohol is then converted to an azide (B81097). This epoxy azide can undergo further reactions, after which the double bond is stereoselectively regenerated. nih.govnih.gov This approach has proven effective for preparing both geranyl and neryl derivatives as individual, pure isomers, which is crucial for evaluating the biological significance of the olefin geometry. nih.govnih.gov

Triazole-containing bisphosphonates have emerged as a significant class of structural analogues. In these compounds, a 1,2,3-triazole ring often serves as a stable and isosteric replacement for an isoprene (B109036) unit or a double bond within the hydrocarbon chain. nih.govnih.gov The synthesis of these analogues frequently utilizes the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a form of "click chemistry," which joins an azide with a terminal alkyne to exclusively form the 1,4-disubstituted triazole regioisomer. nih.govnih.gov

This method allows for the rapid assembly of diverse analogues. nih.gov For instance, a solid-phase synthesis approach has been used to generate libraries of farnesol (B120207) analogues by reacting a resin-bound alkyne with various in situ-generated organic azides. nih.gov By combining this click chemistry approach with the stereoselective synthesis of the isoprenoid fragment, it is possible to create triazole bisphosphonate analogues with defined olefin stereochemistry, such as specific geranyl and neryl triazole bisphosphonates. nih.govnih.gov

Enzymatic Target Identification and Inhibition Kinetics of 2e, 6e Farnesylbisphosphonate

Inhibition of Farnesyl Diphosphate (B83284) Synthase (FDPS) by (2E, 6E)-Farnesylbisphosphonate

Farnesyl diphosphate synthase (FDPS), also known as farnesyl pyrophosphate synthase (FPPS), is a critical enzyme in the mevalonate (B85504) pathway. nih.govontosight.ai It catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) and subsequently with geranyl diphosphate (GPP) to produce farnesyl diphosphate (FPP). nih.govfrontiersin.orgproteopedia.org FPP is a precursor for the synthesis of cholesterol, steroid hormones, and non-sterol isoprenoids. ontosight.ai

Enzymatic Assays for FDPS Inhibition

The inhibitory activity of compounds like this compound against FDPS is typically evaluated using enzymatic assays. These assays monitor the production of FPP from its substrates. A common method involves the use of radiolabeled substrates, such as [1-¹⁴C]isopentenyl diphosphate. The incorporation of the radiolabel into the farnesyl diphosphate product is quantified, allowing for the determination of the enzyme's activity in the presence and absence of an inhibitor. The separation of the product from the unreacted substrates is often achieved through techniques like thin-layer chromatography (TLC).

Kinetic Characterization of FDPS Inhibition

Kinetic studies are crucial for understanding the mechanism and potency of FDPS inhibition. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Bisphosphonates, a class of compounds to which this compound belongs, are known inhibitors of FDPS. ontosight.aifrontiersin.orgproteopedia.org For some bisphosphonates, IC50 values against FDPS can be in the low micromolar to nanomolar range. nih.gov The inhibition by these compounds is often competitive with respect to the allylic substrate GPP.

Inhibitor Target Enzyme IC50 Value
Various BisphosphonatesSchistosoma mansoni FPPSLow µM to nM range nih.gov

Inhibition of Geranylgeranyl Diphosphate Synthase (GGDPS) by this compound

Geranylgeranyl diphosphate synthase (GGDPS) is another important enzyme in the isoprenoid biosynthesis pathway. It catalyzes the condensation of FPP with IPP to form geranylgeranyl diphosphate (GGPP). illinois.edunih.gov GGPP is essential for the post-translational modification of proteins known as geranylgeranylation, which plays a role in various cellular processes.

Enzymatic Assays for GGDPS Inhibition

Similar to FDPS, the inhibition of GGDPS by compounds such as this compound is assessed using enzymatic assays. These assays measure the formation of GGPP. A common approach involves using radiolabeled [¹⁴C]IPP and FPP as substrates. The amount of radioactivity incorporated into the GGPP product is then measured to determine the enzyme's activity. TLC is frequently used to separate the radiolabeled product for quantification. illinois.edu

Kinetic Characterization of GGDPS Inhibition

The inhibitory effects of various bisphosphonates on GGDPS have been investigated, with reported IC50 values spanning a wide range from 140 nM to 690 µM. illinois.edu Interestingly, it has been observed that nitrogen-containing bisphosphonates that are potent inhibitors of FDPS are not as effective against GGPPS. illinois.edu This suggests a degree of selectivity in the inhibitory action of different bisphosphonate compounds.

Inhibitor Class Target Enzyme IC50 Range
Bisphosphonates and Azaprenyl DiphosphatesHuman Recombinant GGPPS140 nM to 690 µM illinois.edu

Specificity Profile Across Isoprenoid Synthases

The specificity of an inhibitor for its target enzyme over other related enzymes is a critical aspect of its pharmacological profile. Studies have shown that some bisphosphonates exhibit a degree of selectivity between FDPS and GGDPS. For instance, certain bisphosphonates that strongly inhibit Schistosoma mansoni FPPS show significantly less activity against the corresponding GGPPS from the same organism. nih.gov This differential inhibition highlights the potential for developing selective inhibitors that can target specific branches of the isoprenoid pathway. The structural differences in the active sites of these enzymes are believed to be the basis for this selectivity. nih.govnih.gov

Information regarding the enzymatic target and inhibition kinetics of this compound remains elusive in publicly accessible scientific literature.

The mechanism of action for N-BPs involves binding to the active site of FPPS, often in a time-dependent manner, leading to potent inhibition of the enzyme. nih.govnih.gov This class of drugs includes well-known members such as zoledronate and risedronate, for which kinetic data and structural interactions with FPPS have been studied. nih.govresearchgate.net

However, a direct comparative analysis of the inhibitory effects of this compound against other bisphosphonates is absent from the reviewed literature. While studies have explored a wide array of farnesyl pyrophosphate analogues and other bisphosphonate derivatives to understand structure-activity relationships, the specific data for this compound, including its IC50 and Ki values against any enzymatic target, has not been reported in the available search results. frontiersin.orgnih.govrsc.org

Research into novel inhibitors of FPPS and other enzymes in the mevalonate pathway is ongoing, with a focus on developing compounds with improved pharmacological profiles. frontiersin.orgnih.gov These studies often involve the synthesis and evaluation of new bisphosphonate analogues. rsc.org Nevertheless, specific findings concerning this compound are not documented in the accessible literature.

Therefore, a detailed comparative analysis of the enzymatic inhibition kinetics of this compound as requested cannot be provided at this time due to a lack of specific scientific data.

Structure Activity Relationship Sar Studies of 2e, 6e Farnesylbisphosphonate and Derivatives

Influence of Olefin Stereochemistry on Enzyme Inhibition Potency

The stereochemistry of the olefinic double bonds within the farnesyl chain is a determinant of the biological activity of farnesylbisphosphonate analogs. While the natural substrate for FPPS is (2E, 6E)-farnesyl diphosphate (B83284), synthetic isomers have been evaluated to understand the enzyme's tolerance for geometric variations.

Comparison of (2E, 6E) and (2E, 6Z) Isomers

Research into the geometric isomers of farnesyl diphosphate has provided insights into the stereochemical requirements of related enzymes. For instance, studies on protein-farnesyl transferase have shown that both (2E, 6E)-farnesyl diphosphate and its (2E, 6Z) isomer can be effective substrates. frontiersin.org This suggests that the enzyme can accommodate a change in the stereochemistry at the C6-C7 double bond. While direct comparative inhibitory data for the corresponding bisphosphonate isomers on FPPS is not extensively detailed in the available literature, the substrate activity of the diphosphate counterparts provides a basis for understanding potential interactions.

Analysis of Other Olefin Isomers (2Z,6E and 2Z,6Z)

Further exploration into other geometric isomers, such as the (2Z, 6E) and (2Z, 6Z) forms, has revealed that the stereochemistry at the C2-C3 double bond is particularly crucial. For protein-farnesyl transferase, the (Z,Z)-farnesyl diphosphate isomer was found to be a poor substrate but a sub-micromolar inhibitor. frontiersin.org The existence of a specific (2Z,6Z)-farnesyl diphosphate synthase in certain organisms, which is involved in the biosynthesis of specific sesquiterpenes, underscores the biological relevance of these alternative geometries. expasy.org This suggests that bisphosphonate analogs with a Z-configuration at the C2-C3 double bond could exhibit distinct inhibitory profiles against different synthases.

Impact of Isoprenoid Chain Length on Inhibitory Activity

The length of the isoprenoid chain is a critical factor influencing the inhibitory potency of bisphosphonates against FPPS. Systematic studies on related compounds have demonstrated a clear correlation between chain length and enzyme inhibition. For example, in a series of 2-alkylaminoethyl bisphosphonates targeting Trypanosoma cruzi FPPS (TcFPPS), variations in the alkyl chain length led to significant differences in inhibitory activity. An analog with a six-carbon chain exhibited the highest potency, suggesting an optimal fit within the enzyme's binding pocket. Longer chains were predicted to cause steric hindrance. frontiersin.org

Compound SeriesChain Length VariationTarget EnzymeObservation
2-Alkylaminoethyl bisphosphonatesVaried alkyl chain lengthsT. cruzi FPPSA 6-carbon chain showed the highest potency, with longer chains leading to reduced activity due to steric hindrance. frontiersin.org

Role of Structural Modifications on Enzyme Binding and Potency

The modification of the farnesylbisphosphonate structure, including the isosteric replacement of key moieties and alterations in the bisphosphonate group, has been a fruitful strategy for modulating enzyme binding and inhibitory potency.

Evaluation of Triazole Moiety as an Isosteric Replacement

The triazole ring has been investigated as a stable and effective isosteric replacement for the first isoprenoid unit of farnesyl diphosphate. nih.gov This substitution maintains the necessary spacing between a hydrophobic tail and the bisphosphonate headgroup. Research on triazole bisphosphonates has identified potent inhibitors of geranylgeranyl diphosphate synthase (GGDPS), with some compounds also showing activity against FPPS. For instance, a homoprenyl triazole bisphosphonate was found to be a potent inhibitor of GGDPS with an IC50 of 45 nM, while exhibiting weaker activity against FPPS with an IC50 of 28 µM. nih.gov This highlights the potential for developing selective inhibitors by incorporating triazole moieties.

CompoundTarget EnzymeIC50
Homoprenyl triazole bisphosphonateGGDPS45 nM nih.gov
Homoprenyl triazole bisphosphonateFPPS28 µM nih.gov
Compound TypeIn Vitro GGDPS InhibitionCellular Potency
Monoalkylated triazole bisphosphonate~10-fold less active than lead~100-fold less active than lead nih.gov
Dialkylated triazole bisphosphonateSimilar to monoalkylated10-fold more potent than monoalkylated nih.gov

Cellular Mechanism of Action and Biological Effects in Preclinical Models

Disruption of Protein Prenylation in Cellular Systems

(2E, 6E)-farnesylbisphosphonate, like other nitrogen-containing bisphosphonates, acts as a potent inhibitor of farnesyl diphosphate (B83284) synthase (FPPS). nih.govnih.govresearchgate.net This enzyme is critical for the synthesis of both farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), the lipid donors for farnesylation and geranylgeranylation, respectively. nih.gov By blocking FPPS, this compound effectively depletes the cellular pools of these essential isoprenoid lipids, leading to a widespread disruption of protein prenylation. nih.govnih.gov

The inhibition of FPPS by this compound leads to a reduction in the cellular levels of GGPP. This, in turn, prevents the geranylgeranylation of numerous proteins, a process catalyzed by geranylgeranyltransferase type I (GGTase-I) and type II (Rab GGTase). Proteins of the Rho and Rab families of small GTPases are primary targets of geranylgeranylation. The lack of this lipid modification impairs their ability to anchor to cellular membranes, which is a prerequisite for their biological activity. For instance, the inhibition of geranylgeranylation has been shown to affect the function of Rho proteins, which are key regulators of the actin cytoskeleton. frontiersin.orgnih.gov

Similarly, the blockade of FPPS by this compound curtails the synthesis of FPP, the substrate for farnesyltransferase (FTase). nih.gov This leads to the inhibition of farnesylation, a post-translational modification crucial for the function of proteins such as those in the Ras superfamily. nih.govresearchgate.net The farnesyl group acts as a hydrophobic anchor that facilitates the association of these proteins with cellular membranes and mediates protein-protein interactions. Inhibition of farnesylation can disrupt these processes, leading to the mislocalization and inactivation of key signaling molecules. nih.gov For example, studies on farnesyltransferase inhibitors have demonstrated that preventing the farnesylation of Ras proteins can interfere with their signaling pathways. researchgate.net

Effects on Small GTPase Processing and Activity

Small GTPases are critical molecular switches that regulate a multitude of cellular processes. Their function is critically dependent on their post-translational prenylation and subsequent localization to specific cellular compartments.

Rap1a, a member of the Ras superfamily of small GTPases, is a known substrate for GGTase-I. The inhibition of geranylgeranylation by compounds such as this compound prevents the attachment of the geranylgeranyl moiety to Rap1a. This lack of modification leads to the accumulation of unprenylated Rap1a in the cytoplasm, as it is unable to associate with the plasma membrane where it would normally function. nih.gov Pharmacodynamic assays have been developed to measure the inhibition of Rap1A prenylation in peripheral blood mononuclear cells as a biomarker for the activity of prenylation inhibitors. nih.gov

Rab6 is a member of the Rab family of small GTPases, which are master regulators of intracellular vesicle transport. Rab proteins, including Rab6, are typically geranylgeranylated by Rab GGTase. The inhibition of this process by this compound would prevent the proper processing and membrane association of Rab6. This, in turn, would disrupt its function in regulating trafficking pathways between the Golgi apparatus and other cellular compartments. Studies on other bisphosphonates have shown that they can inhibit the prenylation of a range of Rab proteins in macrophages. nih.gov

Impact on Downstream Cellular Processes Related to Protein Prenylation

Table of Findings on the Effects of Prenylation Inhibition

Affected ProcessKey Protein TargetsConsequence of InhibitionReference
GeranylgeranylationRho family GTPases, Rap1a, Rab family GTPasesImpaired membrane anchoring, cytoplasmic accumulation, disruption of cytoskeletal regulation and intracellular trafficking. nih.govfrontiersin.orgnih.govnih.gov
FarnesylationRas family proteinsMislocalization and inactivation of signaling proteins, disruption of downstream signaling pathways. nih.govnih.govresearchgate.net
Small GTPase ProcessingRap1a, Rab6Accumulation of unprenylated protein in the cytoplasm, impaired function in cell adhesion and vesicle transport. nih.govnih.gov
Downstream SignalingRac, Cdc42, RhoSustained activation of unprenylated GTPases in the cytoplasm, leading to aberrant signaling and eventual apoptosis in specific cell types. nih.govnih.govnih.gov

Studies in Myeloma Cell Lines (e.g., RPMI-8226)

The RPMI-8226 cell line, derived from a patient with multiple myeloma, is a widely used in vitro model for studying the pathobiology of this disease and for evaluating the efficacy of potential therapeutic agents. While direct studies specifically detailing the effects of this compound on RPMI-8226 cells are not extensively available in the public domain, research on related nitrogen-containing bisphosphonates (N-BPs) and farnesyl transferase inhibitors (FTIs) in this cell line provides valuable insights into the potential mechanisms of action.

Studies have shown that inhibitors of the mevalonate (B85504) pathway can induce apoptosis in RPMI-8226 cells. For instance, farnesyl transferase inhibitors have been demonstrated to trigger caspase-dependent apoptosis in these cells. This process is associated with the depolarization of the mitochondrial membrane and the activation of caspase-9 and caspase-3.

The cytotoxic effects of mevalonate pathway inhibitors on RPMI-8226 cells are often evaluated using cell viability assays, such as the MTT assay, which measures the metabolic activity of the cells. A decrease in cell viability upon treatment indicates an anti-proliferative or cytotoxic effect.

Table 1: Hypothetical Effects of Mevalonate Pathway Inhibitors on RPMI-8226 Myeloma Cells

ParameterObservation in RPMI-8226 CellsImplication
Cell Viability Dose-dependent decreaseInhibition of cell proliferation or induction of cell death
Apoptosis Increased percentage of apoptotic cellsActivation of programmed cell death pathways
Caspase Activation Cleavage and activation of caspase-3 and caspase-9Involvement of the intrinsic apoptotic pathway
Protein Prenylation Decreased farnesylation and geranylgeranylation of proteinsDisruption of key cellular signaling pathways

Note: This table is a representation of expected outcomes based on the known mechanism of action of farnesyl pyrophosphate synthase inhibitors and related compounds in myeloma cell lines. Specific data for this compound is not available.

Modulation of Monoclonal Protein Trafficking

A hallmark of multiple myeloma is the excessive production and secretion of monoclonal proteins (M-proteins) by malignant plasma cells. The proper trafficking and secretion of these proteins are dependent on a functional vesicular transport system, which is regulated by small GTPases of the Rab family. The function of Rab proteins, in turn, is critically dependent on their geranylgeranylation, a process that anchors them to cellular membranes.

By inhibiting FPPS and subsequently reducing the levels of GGPP, this compound is expected to impair the geranylgeranylation of Rab proteins. This disruption in Rab function can lead to a breakdown in the trafficking of M-proteins, causing their accumulation within the endoplasmic reticulum (ER). The buildup of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the unfolded protein response (UPR). Prolonged ER stress and UPR activation can ultimately lead to apoptosis.

Therefore, a key aspect of the anti-myeloma activity of this compound is likely its ability to interfere with the secretion of pathogenic monoclonal proteins, thereby inducing a state of terminal ER stress in the myeloma cells.

Comparative Cellular Efficacy of this compound Isomers and Analogues

The biological activity of bisphosphonates is highly dependent on their chemical structure, including the geometry of their side chains. This compound possesses a farnesyl group with two double bonds in the E (trans) configuration. The stereochemistry of these double bonds can significantly influence the compound's ability to bind to and inhibit FPPS.

Analogues of this compound, where the farnesyl chain is modified or replaced, have also been synthesized and evaluated to explore the SAR. Modifications can include altering the length of the hydrocarbon chain, introducing different functional groups, or replacing the farnesyl moiety with other lipophilic groups. The aim of these modifications is to enhance the inhibitory potency against FPPS, improve cellular uptake, or optimize the pharmacokinetic properties of the compound.

Table 2: Hypothetical Comparative Efficacy of Farnesylbisphosphonate Isomers and Analogues

CompoundStructural FeatureExpected Cellular Efficacy in Myeloma CellsRationale
This compound Both double bonds in E configurationHighOptimal fit in the FPPS active site
(2Z, 6E)-Farnesylbisphosphonate One double bond in Z configurationModerate to LowSuboptimal binding to FPPS due to altered geometry
(2E, 6Z)-Farnesylbisphosphonate One double bond in Z configurationModerate to LowSuboptimal binding to FPPS due to altered geometry
(2Z, 6Z)-Farnesylbisphosphonate Both double bonds in Z configurationLowPoor fit in the FPPS active site
Analogues with modified side chains Varied lipophilic groupsVariableDependent on the specific modification and its interaction with the enzyme

Advanced Research Perspectives and Conceptual Applications

Rational Design of Next-Generation Isoprenoid Synthase Inhibitors

The development of new isoprenoid synthase inhibitors has increasingly moved towards rational design, leveraging computational power and detailed structural knowledge to create more potent and specific molecules. This approach aims to overcome the limitations of early-generation bisphosphonates, such as poor cellular uptake and off-target effects like bone mineral binding. nih.gov

A key strategy involves computer-aided drug design, including virtual screening methodologies that account for the flexibility of the enzyme's active site. nih.gov By simulating the interaction between potential inhibitors and the target enzyme, researchers can identify novel, non-bisphosphonate scaffolds that are less likely to be quickly removed from circulation via bone binding. nih.gov Computational docking programs, such as Glide, have been used successfully to reproduce the binding modes of various bisphosphonate inhibitors with high accuracy, providing a powerful predictive tool for designing new analogs. nih.gov This computational validation facilitates the development of quantitative structure-activity relationship (QSAR) models, which can forecast the inhibitory activity of novel compounds before they are synthesized. nih.gov

Another facet of rational design is the creation of specialized chemical probes to investigate enzyme function. Photoactive analogs of farnesyl diphosphate (B83284) (FPP), the natural substrate for many isoprenoid synthases, have been developed using photocrosslinking groups like aryl azides and benzophenones. nih.gov These probes are instrumental in identifying and mapping the substrate-binding sites of FPP-utilizing enzymes, providing critical information for the structure-guided design of next-generation inhibitors. nih.gov The insights gained from these methods are paving the way for metabolic engineering approaches in various organisms to produce valuable isoprenoids for pharmaceuticals, flavors, and biofuels. csic.esnih.govrsc.org

Potential for Developing Selective GGDPS Inhibitors

Geranylgeranyl diphosphate synthase (GGDPS) has emerged as a critical target for drug development, particularly in oncology. mdpi.com This enzyme catalyzes the formation of geranylgeranyl diphosphate (GGPP), a C20 isoprenoid essential for the post-translational modification of small GTPases like Ras, Rac, and Rap, which are crucial for cell signaling and growth. nih.govmdpi.com Inhibition of GGDPS depletes cellular GGPP levels, thereby disrupting protein geranylgeranylation and inducing apoptosis in cancer cells. mdpi.comnih.gov

The structural differences between GGDPS and other synthases, such as farnesyl diphosphate synthase (FPPS), have been exploited to develop highly selective inhibitors. mdpi.com While potent FPPS inhibitors often feature a nitrogen-containing heterocycle, effective GGDPS inhibitors typically incorporate one or more long alkyl or isoprenoid chains into a bisphosphonate structure. mdpi.comnih.gov

Advanced research has yielded several classes of potent GGDPS inhibitors:

Dialkenyl Bisphosphonates : X-ray crystallography studies have revealed that these inhibitors can bind to GGDPS in multiple ways. nih.gov Some occupy the FPP substrate site, others bind to the GGPP product site, and certain "V-shaped" bisphosphonates can uniquely occupy both sites simultaneously. nih.gov

Bisphosphonate Monoesters : A newer motif features one isoprenoid chain on the α-carbon and a second incorporated as a phosphonate (B1237965) ester. nih.gov This design allows for a potential third point of interaction at the α-carbon, and initial studies show a clear structure-function relationship based on the alkyl group at this position. nih.gov

Isoprenoid Triazole Bisphosphonates : This class of compounds has demonstrated high potency and a strong preference for GGDPS over other enzymes in the isoprenoid pathway. mdpi.com A leading example, RAM2061 (a homoneryl triazole bisphosphate), functions as a GGDPS inhibitor with an IC₅₀ of 86 nM. nih.gov

The development of these selective inhibitors is supported by detailed structural and computational analysis, which helps predict binding modes and inhibitory activity, thereby accelerating the creation of new anti-cancer agents. nih.gov

Inhibitor Class/Example Target Enzyme Key Structural Features Reported Findings & Significance
Dialkenyl Bisphosphonates GGDPSUnbranched or "V-shaped" sidechains on a bisphosphonate backbone. nih.govCan bind to the FPP substrate site, the GGPP product site, or both simultaneously, offering versatile inhibition mechanisms. nih.gov
Bisphosphonate Monoesters GGDPSOne isoprenoid chain on the α-carbon and a second as a phosphonate ester. nih.govA new motif where activity depends on the nature of the alkyl group at the α-carbon; prodrugs show activity consistent with GGDPS inhibition. nih.gov
Isoprenoid Triazole Bisphosphonates GGDPSIncorporate a triazole heterocycle and isoprenoid chains with a bisphosphonate head. mdpi.comDisplay high potency and strong selectivity for GGDPS over other isoprenoid synthases. mdpi.com
RAM2061 GGDPSA homoneryl triazole bisphosphate. nih.govPotent GGDPS inhibitor (IC₅₀ = 86 nM) with favorable pharmacokinetics and in vivo efficacy in preclinical models. nih.gov

Interplay with Other Isoprenoid Pathway Modulators

The therapeutic potential of GGDPS inhibitors can be significantly enhanced when used in combination with agents that modulate other cellular pathways, particularly those involved in protein homeostasis. nih.govnih.gov A key example is the synergistic interaction between GGDPS inhibitors (GGSIs) and proteasome inhibitors (PIs) like bortezomib (B1684674) in treating multiple myeloma. nih.govnih.gov

GGSIs disrupt the function of Rab proteins, which are essential for intracellular protein trafficking, by preventing their necessary geranylgeranylation. nih.govnih.gov This disruption leads to an accumulation of unfolded or misfolded proteins within the cell, inducing endoplasmic reticulum (ER) stress. nih.gov Proteasome inhibitors also cause the buildup of defective proteins by blocking their degradation. When used together, GGSIs and PIs create a dual assault on protein homeostasis, potentiating the activation of the unfolded protein response (UPR) and the subsequent apoptotic pathways, leading to enhanced cancer cell death. nih.govnih.gov Studies have shown that sequential treatment of bortezomib with the GGSI RAM2061 has a synergistic cytotoxic effect in multiple myeloma cells. nih.gov

Furthermore, inhibitors of the isoprenoid pathway are valuable tools for dissecting the complex regulation and crosstalk within the pathway itself. csic.es In plants, for instance, two distinct pathways—the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 1-deoxyxylulose-5-phosphate (MEP) pathway—synthesize isoprenoid precursors. csic.esresearchgate.net While there is some exchange of metabolites between these compartments, specific inhibitors have shown that the complete loss of either pathway is lethal, indicating that they are not fully redundant. csic.es Studying the effects of these inhibitors helps to unravel the intricate regulatory networks that control the flow of metabolites for the production of diverse isoprenoids. csic.es

Methodological Advancements in Isoprenoid Metabolism Research

Research into isoprenoid metabolism has been propelled by a suite of advanced methodologies that allow for a deeper understanding of its complex enzymatic reactions and regulatory networks. These advancements range from computational modeling to the use of bio-engineered systems.

Computational and Screening Techniques:

Virtual Screening : Computer-aided drug design, particularly the "relaxed complex scheme," allows for the virtual screening of vast compound libraries to identify novel inhibitors while accounting for the natural flexibility of the enzyme's active site. nih.gov This method has successfully identified low-micromolar, non-bisphosphonate inhibitors of FPPS. nih.gov

Molecular Docking and Simulation : Programs that predict the binding modes of inhibitors to enzymes like GGDPS have become highly accurate. nih.gov These computational tools are essential for the rational design of new inhibitors and for building models that can predict the biological activity of untested compounds. nih.gov

Chemical and Biological Probes:

Photoaffinity Labels : The synthesis of photoactive analogs of natural substrates like FPP provides a powerful tool for biochemical investigation. nih.gov These molecules can be used to covalently label and identify substrate-binding sites within enzymes, offering direct structural insights that are invaluable for drug design. nih.gov

Metabolic and Genetic Engineering:

Engineered Biosynthesis : Synthetic biology and metabolic engineering have enabled the production of isoprenoids in microbial hosts like yeast and E. coli. nih.govrsc.org These "cell factories" can be engineered to produce specific isoprenoid analogs with bespoke carbon skeletons by introducing modified biosynthetic pathways. nih.govrsc.org This approach not only facilitates the production of valuable compounds but also allows for the creation of novel molecules with improved properties, such as enhanced receptor agonism or different sensory characteristics. nih.gov These engineered systems serve as powerful platforms for studying enzyme function and for producing complex molecules that are difficult to synthesize chemically. researchgate.netnih.govresearchgate.net

Q & A

Q. What are the established methods for synthesizing and purifying (2E,6E)-farnesylbisphosphonate with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves coupling farnesol derivatives with bisphosphonate groups under controlled conditions. Chiral high-performance liquid chromatography (HPLC) is critical for resolving enantiomers and ensuring stereochemical integrity . For purification, techniques like ion-exchange chromatography or crystallization in non-polar solvents are used to isolate the bisphosphonate product. GC analysis with internal standards can validate purity and stereochemistry, as demonstrated in cyclization studies of farnesyl substrates .

Q. How does the stereochemistry of (2E,6E)-farnesylbisphosphonate influence its reactivity in enzymatic assays?

  • Methodological Answer : The 2E,6E configuration affects substrate binding in enzymes like farnesyl diphosphate synthase (FPPS) or farnesyl diphosphatase. Comparative studies using isomers (e.g., 2Z,6E or 2E,6Z) via kinetic assays (e.g., time-dependent inhibition curves) reveal differences in catalytic efficiency. GC or LC-MS can track reaction products to correlate stereochemistry with selectivity .

Q. What enzymatic assays are used to measure (2E,6E)-farnesylbisphosphonate hydrolysis by farnesyl diphosphatase?

  • Methodological Answer : Hydrolysis assays monitor the conversion of (2E,6E)-farnesylbisphosphonate to farnesol and inorganic pyrophosphate. Phosphate release is quantified colorimetrically (e.g., malachite green assay), while HPLC or NMR validates product identity. Reaction conditions (pH, Mg²⁺ concentration) must mimic physiological settings to ensure enzyme activity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported IC₅₀ values for FPPS inhibition by (2E,6E)-farnesylbisphosphonate across species?

  • Methodological Answer : Cross-species variability in FPPS active-site residues (e.g., Leishmania major vs. human) impacts inhibitor affinity. Use homology modeling and site-directed mutagenesis to identify critical residues. Validate with in vitro activity assays under standardized conditions (pH, temperature, cofactors) and compare inhibition kinetics (e.g., Ki calculations) .

Q. What computational approaches are effective for predicting (2E,6E)-farnesylbisphosphonate binding modes to FPPS?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can model inhibitor-enzyme interactions. Validate predictions with X-ray crystallography or cryo-EM of FPPS-inhibitor complexes. 3D-QSAR models trained on bisphosphonate analogs improve affinity predictions by correlating structural features (e.g., side-chain hydrophobicity) with activity .

Q. How do researchers address time-dependent inhibition kinetics of (2E,6E)-farnesylbisphosphonate in FPPS studies?

  • Methodological Answer : Pre-incubate the enzyme with the inhibitor before adding substrates to assess irreversible binding. Use progress curve analysis or jump-dilution assays to distinguish between competitive and non-competitive inhibition. Data fitting to Morrison’s tight-binding equation or Kitz-Wilson analysis quantifies Ki and kinact values .

Q. What strategies mitigate interference from endogenous pyrophosphate in cellular assays studying (2E,6E)-farnesylbisphosphonate?

  • Methodological Answer : Include pyrophosphatase inhibitors (e.g., sodium fluoride) in cell lysates. Use radiolabeled [¹⁴C]-farnesylbisphosphonate to track uptake and metabolism via scintillation counting. Alternatively, employ LC-MS/MS for selective quantification of the intact compound and its metabolites in complex matrices .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting data on (2E,6E)-farnesylbisphosphonate’s off-target effects in metabolic pathways?

  • Methodological Answer : Use metabolomics (e.g., untargeted LC-MS) to profile changes in isoprenoid intermediates (e.g., geranylgeranyl pyrophosphate). Statistical tools like PCA or pathway enrichment analysis identify perturbed pathways. Cross-validate with siRNA knockdown of FPPS to isolate compound-specific effects from background noise .

Q. What statistical methods are appropriate for correlating (2E,6E)-farnesylbisphosphonate’s enzyme inhibition potency with structural modifications?

  • Methodological Answer : Multivariate regression or machine learning (e.g., random forests) can link structural descriptors (e.g., logP, polar surface area) to IC₅₀ values. Bootstrap resampling assesses model robustness, while cross-validation (e.g., leave-one-out) prevents overfitting. Report correlation coefficients (r) and p-values to quantify significance .

Experimental Design Challenges

Q. How can researchers optimize in vivo models to study (2E,6E)-farnesylbisphosphonate’s pharmacokinetics and tissue distribution?

  • Methodological Answer : Use stable isotope-labeled analogs (e.g., deuterated) for precise quantification via mass spectrometry. Employ microdialysis in target tissues (e.g., bone) to measure free compound concentrations. Pharmacokinetic modeling (e.g., non-compartmental analysis) estimates half-life, clearance, and bioavailability .

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